5-Bromo-2-(diethylamino)nicotinonitrile
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Overview
Description
5-Bromo-2-(diethylamino)nicotinonitrile is a chemical compound with the molecular formula C10H12BrN3. It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 5-position and a diethylamino group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(diethylamino)nicotinonitrile typically involves the bromination of 2-(diethylamino)nicotinonitrile. The reaction is carried out using bromine in glacial acetic acid as the solvent. The reaction conditions include maintaining the temperature at room temperature and adding bromine dropwise to the solution of 2-(diethylamino)nicotinonitrile in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(diethylamino)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
5-Bromo-2-(diethylamino)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(diethylamino)nicotinonitrile involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)nicotinonitrile: Lacks the bromine atom at the 5-position.
5-Bromo-2-(methylamino)nicotinonitrile: Contains a methylamino group instead of a diethylamino group.
5-Bromo-2-(ethylamino)nicotinonitrile: Contains an ethylamino group instead of a diethylamino group.
Uniqueness
5-Bromo-2-(diethylamino)nicotinonitrile is unique due to the presence of both the bromine atom and the diethylamino group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H12BrN3 |
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Molecular Weight |
254.13 g/mol |
IUPAC Name |
5-bromo-2-(diethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12BrN3/c1-3-14(4-2)10-8(6-12)5-9(11)7-13-10/h5,7H,3-4H2,1-2H3 |
InChI Key |
JKWBBVAISATFST-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=N1)Br)C#N |
Origin of Product |
United States |
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